REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([CH3:9])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH3:10]O>[B-](F)(F)(F)F.[Ag+]>[CH3:10][O:7][C:6](=[O:8])[CH:5]([NH:4][C:1](=[O:3])[CH3:2])[CH3:9] |f:2.3|
|
Name
|
((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2
|
Quantity
|
4.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)O)C
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.9 mg
|
Type
|
catalyst
|
Smiles
|
[B-](F)(F)(F)F.[Ag+]
|
Type
|
CUSTOM
|
Details
|
After being stirred for 20 minutes the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered into a high-pressure tube
|
Type
|
ADDITION
|
Details
|
containing a stir bar
|
Type
|
ADDITION
|
Details
|
Another 3 to 5 mL MeOH was added
|
Type
|
ADDITION
|
Details
|
the solution generally turned lighter upon the addition of the enamide substrate
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
Reaction of enamide (a)
|
Type
|
CUSTOM
|
Details
|
to form
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)NC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([CH3:9])[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH3:10]O>[B-](F)(F)(F)F.[Ag+]>[CH3:10][O:7][C:6](=[O:8])[CH:5]([NH:4][C:1](=[O:3])[CH3:2])[CH3:9] |f:2.3|
|
Name
|
((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2
|
Quantity
|
4.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)O)C
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.9 mg
|
Type
|
catalyst
|
Smiles
|
[B-](F)(F)(F)F.[Ag+]
|
Type
|
CUSTOM
|
Details
|
After being stirred for 20 minutes the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered into a high-pressure tube
|
Type
|
ADDITION
|
Details
|
containing a stir bar
|
Type
|
ADDITION
|
Details
|
Another 3 to 5 mL MeOH was added
|
Type
|
ADDITION
|
Details
|
the solution generally turned lighter upon the addition of the enamide substrate
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
Reaction of enamide (a)
|
Type
|
CUSTOM
|
Details
|
to form
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)NC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |